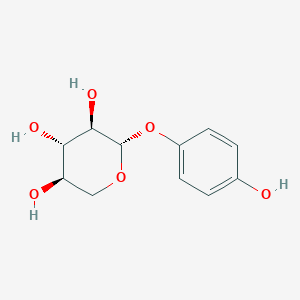
4-Hydroxyphenyl-O-xyloside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxyphenyl-O-xyloside, also known as this compound, is a useful research compound. Its molecular formula is C11H14O6 and its molecular weight is 242.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Applications
1.1 Tyrosinase Inhibition
4-Hydroxyphenyl-O-xyloside exhibits significant inhibitory effects on tyrosinase (TYR), an enzyme crucial in melanin biosynthesis. Abnormal levels of TYR are associated with various skin conditions, including albinism and melanoma. Inhibiting this enzyme can help manage pigmentation disorders and improve skin tone .
- Mechanism of Action : The compound reacts with reactive oxygen species (ROS) and TYR, leading to reduced melanin formation. This property is particularly valuable in cosmetic formulations aimed at skin lightening .
1.2 Glycosaminoglycan Biosynthesis
Research indicates that xylosides, including this compound, can serve as artificial primers for the biosynthesis of glycosaminoglycans (GAGs). GAGs play essential roles in cell signaling, tissue hydration, and structural integrity .
- Application in Cancer Therapy : The ability to prime GAG biosynthesis suggests potential applications in cancer therapy, where modified glycosaminoglycans can influence tumor growth and metastasis .
Pharmaceutical Applications
2.1 Anticancer Properties
Studies have shown that compounds related to this compound possess anticancer properties. Its structural modifications can enhance potency against various cancer cell lines while minimizing toxicity .
- Case Study : A study on C-glycoside analogues demonstrated that modifying the structure of phenolic compounds could lead to enhanced chemopreventive effects against breast cancer .
2.2 Antioxidant Activity
Phenolic compounds are known for their antioxidant properties. This compound contributes to the antioxidant capacity of formulations, which can protect cells from oxidative stress and associated diseases .
- Research Findings : A comparative study highlighted the antioxidant potential of various phenolic compounds extracted from natural sources, emphasizing the importance of structural characteristics in determining efficacy .
Material Science Applications
3.1 Development of Functional Materials
The unique properties of this compound allow it to be utilized in developing functional materials with specific chemical and physical characteristics.
- Example : Its incorporation into polymer matrices can enhance mechanical properties while providing bioactive functionalities, making it suitable for biomedical applications such as drug delivery systems and tissue engineering .
Data Tables
| Application Area | Specific Use Case | Mechanism/Effect |
|---|---|---|
| Biochemical | Tyrosinase inhibition | Reduces melanin synthesis |
| Pharmaceutical | Anticancer properties | Modifications increase potency against cancer cells |
| Material Science | Functional materials development | Enhances mechanical properties in polymers |
Propriétés
Numéro CAS |
143578-68-1 |
|---|---|
Formule moléculaire |
C11H14O6 |
Poids moléculaire |
242.22 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-2-(4-hydroxyphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H14O6/c12-6-1-3-7(4-2-6)17-11-10(15)9(14)8(13)5-16-11/h1-4,8-15H,5H2/t8-,9+,10-,11+/m1/s1 |
Clé InChI |
NFYGUHCXIGKGQJ-YTWAJWBKSA-N |
SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)O)O)O)O |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OC2=CC=C(C=C2)O)O)O)O |
Key on ui other cas no. |
143578-68-1 |
Synonymes |
4-HP-xyloside 4-hydroxyphenyl-O-xyloside p-hydroxyphenyl-O-beta-D-xyloside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















